molecular formula C15H11N B083411 4-Cyanostilbene CAS No. 13041-79-7

4-Cyanostilbene

Cat. No. B083411
CAS RN: 13041-79-7
M. Wt: 205.25 g/mol
InChI Key: WQUHPLQCUQJSQW-UHFFFAOYSA-N
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Description

4-Cyanostilbene is a chemical compound with the CAS Number: 13041-79-7 and a molecular weight of 205.26 . Its IUPAC name is 4-[(E)-2-phenylethenyl]benzonitrile .


Synthesis Analysis

The synthesis of 4-Cyanostilbene involves Knoevenagel and Suzuki reactions . A series of α-cyanostilbenes bearing a variety of electron-withdrawing and electron-donating groups were synthesized using 4-nitrophenylacetonitrile as a starting derivative to react with equimolar amounts of different aldehydes .


Molecular Structure Analysis

4-Cyanostilbene contains a total of 28 bonds, including 17 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, and 1 nitrile (aromatic) .


Chemical Reactions Analysis

The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of Si–CSM, resulting in changes in the macroscopic optical properties of the Si–CSM thin film .


Physical And Chemical Properties Analysis

4-Cyanostilbene has a melting point of 117 °C and a boiling point of 367.1±22.0 °C (Predicted). It has a density of 1.10±0.1 g/cm3 (Predicted) and is soluble in Toluene .

Scientific Research Applications

Advanced Flexible Optical Paints

4-Cyanostilbene has been used in the development of a new generation of flexible optical paints . A self-crosslinkable side-chain liquid crystal polysiloxane containing cyanostilbene was synthesized for this purpose . The photoisomerization of the cyanostilbene moiety at the molecular level was transferred and amplified to the phase transition of the polysiloxane, resulting in changes in the macroscopic optical properties of the thin film .

Optoelectronic Applications

Cyanostilbene-based intelligent organic optoelectronic materials have been developed . These materials have photophysical properties that can be tuned in response to a variety of external stimuli such as polarity, viscosity, pH, light, and thermal changes .

Aggregation-Induced Enhanced Emission (AIEE)

Cyanostilbene-based materials exhibit an AIEE effect . This property is useful in various optoelectronic applications .

Solid-State Emission

Cyanostilbene-based materials have been found to exhibit solid-state emission . This property is beneficial in the field of optoelectronics .

Photochromism

Cyanostilbene-based materials exhibit photochromism . This property allows these materials to change color in response to light, which has various potential applications .

Photovoltaics

Cyanostilbene-based materials have been used in photovoltaics . These materials can convert light into electricity, making them useful in solar cells .

Biological Imaging

Cyanostilbene-based materials have been used in biological imaging . These materials can be used to visualize biological structures or processes .

Anion Receptors

Cyanostilbene-based materials have been used as anion receptors . These materials can bind to anions, which is useful in various chemical and biological applications .

Mechanism of Action

Target of Action

4-Cyanostilbene, also known as α-cyanostilbene, is a unique organic chromophore . Its primary targets are the molecular structures involved in light absorption and emission, making it a key player in optoelectronic applications . It has been used to engineer molecular materials with unique spectral signatures .

Mode of Action

The mode of action of 4-Cyanostilbene is primarily through its interaction with light. It exhibits a phenomenon known as Aggregation-Induced Emission (AIE), where it shows significant emission enhancement in the condensed phase (aggregate/solid/film) than in the solution phase . This feature allows it to be used in various optoelectronic applications .

Biochemical Pathways

The biochemical pathways affected by 4-Cyanostilbene are largely related to light absorption and emission. The compound’s structure-property relationship can be tuned for aggregation through molecular displacement with reference to transition dipoles . This includes parameters such as positional substitution and orientation of the α-cyano unit, π-conjugation length, molecular size of the peripheral substitutions with respect to the α-cyano unit, and branching effect .

Result of Action

The result of 4-Cyanostilbene’s action is the production of unique spectral signatures, including high fluorescence intensity, excellent quantum yield, large Stokes shift, and exquisite optoelectronic properties . It has been used in various applications, including self-assembled nanostructures, chemical sensing, organogelation, white light emission, molecular switches, multiphoton absorption, liquid crystals, anion receptors, and biological probes .

Action Environment

The action of 4-Cyanostilbene is influenced by environmental factors such as the presence of light and the compound’s physical state (solution vs. aggregate/solid/film) . Its AIE characteristics are particularly pronounced in the condensed phase .

Safety and Hazards

The safety data sheet for 4-Cyanostilbene can be found on the MilliporeSigma website . For more detailed safety information, please refer to the SDS .

Future Directions

4-Cyanostilbene-based AIE frameworks are expected to continue garnering attention in the interdisciplinary fields of biology, chemistry, and materials science for diverse applications . The development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is suggested as a new direction for future research .

properties

IUPAC Name

4-[(E)-2-phenylethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUHPLQCUQJSQW-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanostilbene

CAS RN

13041-79-7
Record name 4-Cyanostilbene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Cyanostilbene derivatives interesting for photochemical studies?

A1: 4-Cyanostilbene derivatives belong to a class of compounds known as donor-acceptor stilbenes. These molecules exhibit interesting photophysical phenomena like intramolecular charge transfer (ICT) upon excitation, leading to significant changes in their dipole moment and emission properties. [, , , ]

Q2: How does solvent polarity affect the photophysics of 4-Cyanostilbene derivatives?

A2: Increasing solvent polarity generally leads to a red-shift in both absorption and emission spectra of 4-Cyanostilbenes, indicating the formation of a highly polar excited state. This is attributed to the stabilization of the charge-transferred state in polar solvents. [, , ]

Q3: What is the role of twisted intramolecular charge transfer (TICT) states in the photochemistry of 4-Cyanostilbene derivatives?

A3: TICT states play a crucial role in the excited state dynamics of certain 4-Cyanostilbene derivatives. These states, characterized by a twisted conformation between the donor and acceptor moieties, can lead to non-radiative decay pathways, impacting fluorescence quantum yields and photoisomerization efficiencies. [, , , ]

Q4: How does bridging the donor and acceptor moieties in 4-Cyanostilbene derivatives affect their photophysics?

A4: Bridging, particularly with a rigid -CH2- bridge, restricts the torsional freedom around the central double bond, leading to increased fluorescence quantum yields and lifetimes. This suggests that double bond torsion is a major non-radiative decay pathway in these molecules. []

Q5: How fast is the intramolecular charge transfer process in 4-Cyanostilbene derivatives?

A5: The ICT process in 4-Cyanostilbene derivatives is extremely fast, occurring on a sub-picosecond timescale. Femtosecond time-resolved emission spectroscopy studies have revealed that the emission dynamics primarily reflect solvent relaxation rather than complex electronic state kinetics. [, ]

Q6: What are the potential applications of 4-Cyanostilbene derivatives in material science?

A6: 4-Cyanostilbene derivatives, due to their unique photophysical properties, hold potential for applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. [, ]

Q7: How does the length of the alkyl chain in 4-alkyl-4'-Cyanostilbenes affect their mesomorphic behavior?

A7: The length of the alkyl chain significantly influences the mesophase behavior of 4-alkyl-4'-Cyanostilbenes. Shorter chain lengths typically exhibit nematic phases, while longer chains tend to form smectic A phases. Intermediate chain lengths can display both phases depending on the temperature. [, , ]

Q8: Can 4-Cyanostilbene derivatives be incorporated into polymers, and if so, how does this impact their properties?

A8: Yes, 4-Cyanostilbene derivatives can be incorporated into polymers, either as pendant groups or as part of the polymer backbone. This incorporation can impart desirable optical and electronic properties to the resulting materials. [, ]

Q9: How stable are 4-Cyanostilbene derivatives under various conditions?

A9: The stability of 4-Cyanostilbene derivatives can vary depending on the specific structure and environmental factors. Studies have shown that some derivatives are susceptible to photodegradation, while others exhibit good thermal stability. [, , ]

Q10: How is computational chemistry used to study 4-Cyanostilbene derivatives?

A10: Computational chemistry techniques like Density Functional Theory (DFT) and ab initio calculations are employed to investigate the electronic structure, excited state geometries, and dipole moments of 4-Cyanostilbene derivatives. These calculations help in understanding their photophysical properties and predicting their behavior in different environments. [, , , ]

Q11: How do different substituents on the 4-Cyanostilbene scaffold affect the molecule's properties?

A11: The nature and position of substituents significantly influence the electronic distribution and photophysical properties of 4-Cyanostilbene. Electron-donating groups generally lead to red-shifted absorption and emission spectra, while electron-withdrawing groups have the opposite effect. [, , ]

Q12: Can QSAR models be developed for 4-Cyanostilbene derivatives?

A12: Yes, Quantitative Structure-Activity Relationship (QSAR) models can be developed for 4-Cyanostilbene derivatives by correlating their structural features with their photophysical properties. These models can be helpful in predicting the properties of new derivatives and guiding the design of molecules with desired characteristics. []

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